Cas no 14596-51-1 ((3,4-dimethoxyphenyl)methylthiourea)
(3,4-dimethoxyphenyl)methylthiourea Chemical and Physical Properties
Names and Identifiers
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- (3,4-Dimethoxybenzyl)thiourea
- PAA59651
- 14596-51-1
- [(3,4-dimethoxyphenyl)methyl]thiourea
- (3,4-dimethoxyphenyl)methylthiourea
- G33710
- EN300-59432
- SCHEMBL6676537
-
- Inchi: 1S/C10H14N2O2S/c1-13-8-4-3-7(5-9(8)14-2)6-12-10(11)15/h3-5H,6H2,1-2H3,(H3,11,12,15)
- InChI Key: OIZOYTUXTCEXRV-UHFFFAOYSA-N
- SMILES: S=C(N)NCC1C=CC(=C(C=1)OC)OC
Computed Properties
- Exact Mass: 226.07759887g/mol
- Monoisotopic Mass: 226.07759887g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 88.6Ų
(3,4-dimethoxyphenyl)methylthiourea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B428455-5mg |
[(3,4-dimethoxyphenyl)methyl]thiourea |
14596-51-1 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B428455-10mg |
[(3,4-dimethoxyphenyl)methyl]thiourea |
14596-51-1 | 10mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B428455-50mg |
[(3,4-dimethoxyphenyl)methyl]thiourea |
14596-51-1 | 50mg |
$ 95.00 | 2022-06-07 | ||
| Enamine | EN300-59432-0.05g |
[(3,4-dimethoxyphenyl)methyl]thiourea |
14596-51-1 | 95% | 0.05g |
$64.0 | 2023-02-09 | |
| Enamine | EN300-59432-0.1g |
[(3,4-dimethoxyphenyl)methyl]thiourea |
14596-51-1 | 95% | 0.1g |
$66.0 | 2023-02-09 | |
| Enamine | EN300-59432-0.25g |
[(3,4-dimethoxyphenyl)methyl]thiourea |
14596-51-1 | 95% | 0.25g |
$92.0 | 2023-02-09 | |
| Enamine | EN300-59432-0.5g |
[(3,4-dimethoxyphenyl)methyl]thiourea |
14596-51-1 | 95% | 0.5g |
$175.0 | 2023-02-09 | |
| Enamine | EN300-59432-1.0g |
[(3,4-dimethoxyphenyl)methyl]thiourea |
14596-51-1 | 95% | 1.0g |
$256.0 | 2023-02-09 | |
| Enamine | EN300-59432-2.5g |
[(3,4-dimethoxyphenyl)methyl]thiourea |
14596-51-1 | 95% | 2.5g |
$503.0 | 2023-02-09 | |
| Enamine | EN300-59432-5.0g |
[(3,4-dimethoxyphenyl)methyl]thiourea |
14596-51-1 | 95% | 5.0g |
$743.0 | 2023-02-09 |
(3,4-dimethoxyphenyl)methylthiourea Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on (3,4-dimethoxyphenyl)methylthiourea
Introduction to (3,4-dimethoxyphenyl)methylthiourea (CAS No. 14596-51-1)
(3,4-dimethoxyphenyl)methylthiourea, identified by its Chemical Abstracts Service (CAS) number 14596-51-1, is a significant compound in the realm of chemical and pharmaceutical research. This organosulfur compound features a unique structural framework that has garnered considerable attention from the scientific community due to its potential applications in various fields, including medicinal chemistry and agrochemicals.
The molecular structure of (3,4-dimethoxyphenyl)methylthiourea consists of a thiourea moiety attached to a benzene ring substituted with two methoxy groups at the 3rd and 4th positions. This particular arrangement imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of both electron-donating methoxy groups and a sulfur-rich thiourea core enhances its reactivity, making it a versatile building block for the development of more complex molecules.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds containing the thiourea functional group. Thioureas have demonstrated potential as antimicrobial, antifungal, and anti-inflammatory agents, and their derivatives continue to be investigated for novel therapeutic applications. The specific substitution pattern in (3,4-dimethoxyphenyl)methylthiourea may contribute to unique biological activities that differentiate it from other thiourea derivatives.
One of the most compelling aspects of (3,4-dimethoxyphenyl)methylthiourea is its utility in the synthesis of more complex pharmacophores. Researchers have leveraged its structural features to develop new compounds with enhanced binding affinity and selectivity for biological targets. For instance, studies have shown that derivatives of this compound can interact with enzymes and receptors involved in metabolic pathways, suggesting potential applications in the treatment of metabolic disorders.
The synthesis of (3,4-dimethoxyphenyl)methylthiourea typically involves the reaction between 3,4-dimethoxybenzaldehyde and thiourea under controlled conditions. This reaction proceeds via nucleophilic addition followed by elimination, yielding the desired product with high yield and purity when optimized protocols are employed. The ease of synthesis makes it an attractive candidate for large-scale production and further derivatization.
Recent advancements in computational chemistry have also highlighted the importance of virtual screening in identifying promising drug candidates. Molecular modeling studies have been conducted on (3,4-dimethoxyphenyl)methylthiourea to predict its interactions with biological targets. These simulations have provided valuable insights into its binding mode and potential side effects, aiding in the rational design of next-generation derivatives.
The agrochemical industry has also shown interest in thiourea-based compounds due to their herbicidal and fungicidal properties. Research indicates that derivatives of (3,4-dimethoxyphenyl)methylthiourea can inhibit the growth of certain plant pathogens without harming crops. This makes it a promising candidate for developing environmentally friendly agricultural solutions.
In conclusion, (3,4-dimethoxyphenyl)methylthiourea (CAS No. 14596-51-1) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and researchers exploring new therapeutic agents. As scientific understanding continues to evolve, further investigations into this compound are expected to yield novel insights and applications that could benefit multiple industries.
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